molecular formula C16H15ClN2O3 B5759885 N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

Cat. No. B5759885
M. Wt: 318.75 g/mol
InChI Key: HOLMKEAEVZUZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs called mTOR inhibitors, which are used to treat various types of cancer.

Mechanism of Action

N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide works by inhibiting the mTOR pathway, which is involved in the regulation of cell growth and proliferation. By blocking this pathway, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its specificity for the mTOR pathway. This makes it a useful tool for studying the role of this pathway in cancer development and progression. However, one limitation of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is its potential toxicity, which can vary depending on the cell type and dosage used.

Future Directions

There are several potential future directions for the study of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its therapeutic applications. One area of research is the development of new mTOR inhibitors that are more effective and less toxic than N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. Another area of research is the investigation of the use of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to better understand the mechanisms of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its potential applications in other diseases beyond cancer.

Synthesis Methods

The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves several steps, starting with the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-methylbenzenecarboximidamide in the presence of a base to yield N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide.

Scientific Research Applications

N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that is involved in cell growth and proliferation. By inhibiting mTOR, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-6-8-12(9-7-11)16(18)19-22-15(20)10-21-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLMKEAEVZUZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

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